![molecular formula C16H19N5O4 B2630296 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034579-04-7](/img/structure/B2630296.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H19N5O4 and its molecular weight is 345.359. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Interactions
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone and its related structures are part of an extensive research field focusing on the synthesis of heterocyclic compounds, known for their biological and pharmacological activities. Key studies have highlighted innovative approaches for synthesizing pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines, which are essential structures related to the compound . These compounds are synthesized from various reagents, employing detailed chemical transformations and alternative synthetic routes to ensure structural precision and stability (Abdelhamid et al., 2012). Additionally, the catalytic hydrogenation process is a significant method in the synthesis of derivatives of this compound, leading to a variety of structures with potential biological applications (Sukhorukov et al., 2008).
Antimicrobial and Anticancer Properties
The derivatives of the mentioned compound demonstrate promising antimicrobial and anticancer properties. A specific focus is on synthesizing pyrazolines and pyrazol-1-yl)pyridin-4-yl methanones, as they have shown significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. These compounds, especially those with a methoxy group, exhibit high antimicrobial activity (Kumar et al., 2012). In the realm of anticancer research, certain derivatives have been evaluated for their effectiveness against cancer cell lines, with some showing higher activity than reference drugs like doxorubicin, highlighting their potential in cancer treatment (Hafez et al., 2016).
Computational and Molecular Docking Studies
The exploration of these compounds also extends into computational realms. Molecular docking and Density Functional Theory (DFT) studies are crucial in understanding the interactions at the molecular level, particularly their antibacterial and antioxidant activities. This computational approach helps in elucidating the binding efficiency and interaction patterns of these compounds with various enzymes, providing insights into their potential pharmacological impacts (Lynda, 2021).
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-23-13-14(18-5-4-17-13)25-11-3-7-20(10-11)15(22)12-9-19-21-6-2-8-24-16(12)21/h4-5,9,11H,2-3,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOINNJKBDWCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C4N(CCCO4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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